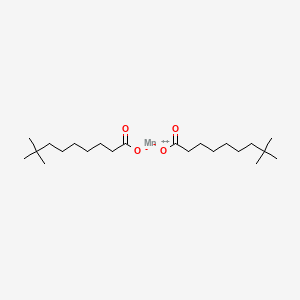
Manganese(2+) neoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+) neoundecanoate is an organometallic compound where manganese is coordinated with neoundecanoate ligands. This compound is of interest due to its potential applications in various fields, including catalysis, material science, and biochemistry. The manganese ion in this compound is in the +2 oxidation state, which is common for manganese in many of its compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(2+) neoundecanoate can be synthesized through the reaction of manganese(II) acetate with neoundecanoic acid. The reaction typically involves dissolving manganese(II) acetate in a suitable solvent, such as ethanol, and then adding neoundecanoic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where manganese(II) acetate and neoundecanoic acid are mixed in large quantities. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation or crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Manganese(2+) neoundecanoate can undergo various types of chemical reactions, including:
Oxidation: The manganese(II) ion can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under suitable conditions.
Reduction: The compound can be reduced back to manganese(0) or manganese(I) using strong reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Higher oxidation state manganese compounds, such as manganese(III) oxide or manganese(IV) oxide.
Reduction: Lower oxidation state manganese compounds or elemental manganese.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Manganese(2+) neoundecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a source of manganese in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as nanomaterials and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which manganese(2+) neoundecanoate exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications, where the compound can act as an electron donor or acceptor. In biological systems, this compound can mimic the activity of manganese-containing enzymes, participating in various metabolic pathways.
Comparación Con Compuestos Similares
Manganese(II) acetate: Another manganese(II) compound with acetate ligands.
Manganese(II) chloride: A simple manganese(II) salt with chloride ligands.
Manganese(II) sulfate: A manganese(II) salt with sulfate ligands.
Uniqueness: Manganese(2+) neoundecanoate is unique due to the presence of neoundecanoate ligands, which impart specific chemical properties to the compound. These ligands can influence the solubility, stability, and reactivity of the compound, making it suitable for specialized applications in catalysis and material science. The neoundecanoate ligands also provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall reactivity.
Propiedades
Número CAS |
93918-15-1 |
|---|---|
Fórmula molecular |
C22H42MnO4 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
8,8-dimethylnonanoate;manganese(2+) |
InChI |
InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
YYMFMPUXXGUJSA-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


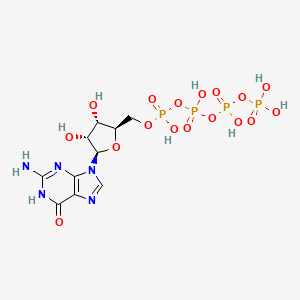
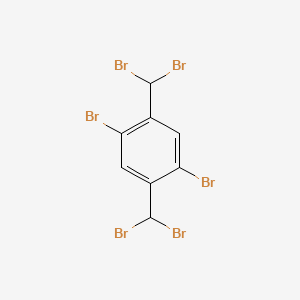


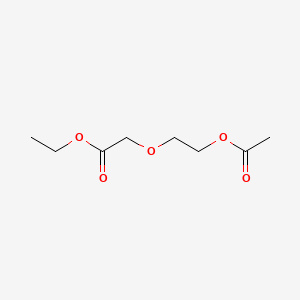

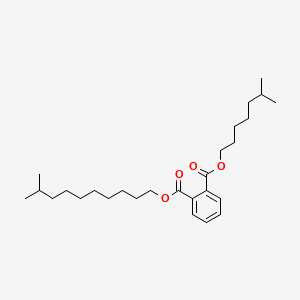
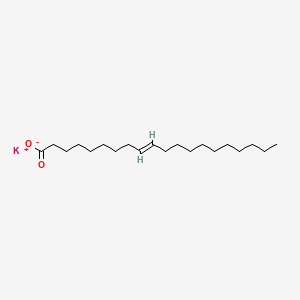
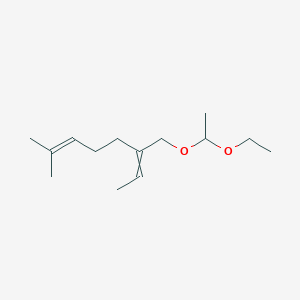
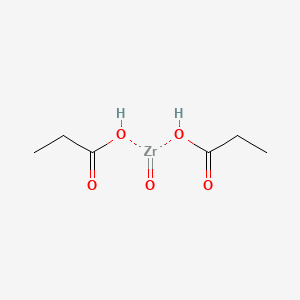
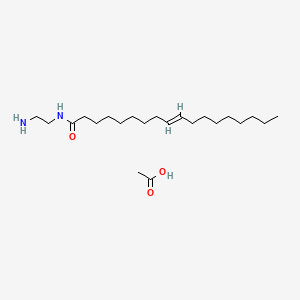

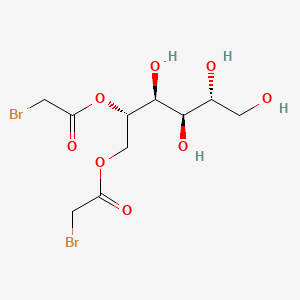
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
